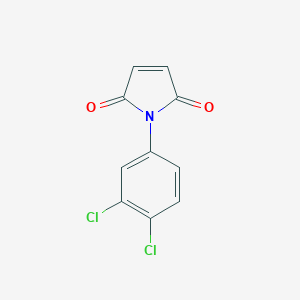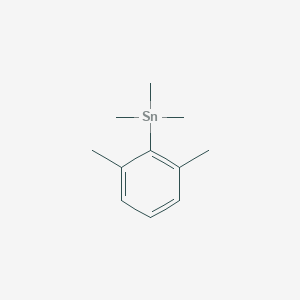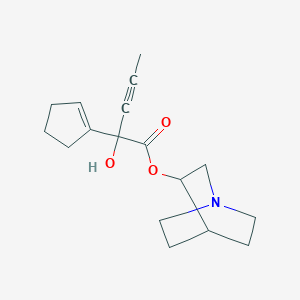
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate, commonly known as QNB, is a potent anticholinergic agent that has been widely used in scientific research. QNB is a synthetic compound that belongs to the class of tropane alkaloids. It is a competitive antagonist of acetylcholine at muscarinic receptors, which are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion.
Mécanisme D'action
QNB acts as a competitive antagonist of acetylcholine at muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion. By blocking muscarinic receptors, QNB inhibits the effects of acetylcholine and disrupts normal physiological processes.
Effets Biochimiques Et Physiologiques
QNB has several biochemical and physiological effects, including inhibition of smooth muscle contraction, decreased glandular secretion, and inhibition of neurotransmission. It also has antispasmodic and antidiarrheal effects, which are useful in the treatment of gastrointestinal disorders. QNB has been shown to increase heart rate and blood pressure, which are mediated by the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
QNB has several advantages as a pharmacological tool in scientific research. It is a highly potent and selective antagonist of muscarinic receptors, which makes it useful for studying the function of these receptors. It has a long duration of action, which allows for sustained inhibition of muscarinic receptors. However, QNB also has some limitations. It is highly toxic and can cause severe adverse effects at high doses. It is also difficult to administer in vivo, which limits its use in animal studies.
Orientations Futures
The use of QNB in scientific research is likely to continue in the future. One area of research that is of particular interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. QNB has been used in studies related to these disorders, and further research may provide insights into the underlying mechanisms and potential therapeutic targets. Additionally, the development of new compounds that target muscarinic receptors may lead to the discovery of more effective treatments for these disorders.
Méthodes De Synthèse
QNB can be synthesized through a multistep process starting from tropinone, which is a naturally occurring alkaloid. The synthesis involves several chemical reactions, including reduction, alkylation, and esterification. The final product is obtained as a white crystalline powder, which is highly soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
QNB has been extensively used in scientific research to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used as a pharmacological tool to block muscarinic receptors and investigate their function. QNB has been used in studies related to Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurological disorders.
Propriétés
Numéro CAS |
102571-08-4 |
|---|---|
Nom du produit |
3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate |
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-(cyclopenten-1-yl)-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H23NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h5,13,15,20H,3-4,6-8,10-12H2,1H3 |
Clé InChI |
KJMFZERFLLUDPD-UHFFFAOYSA-N |
SMILES |
CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canonique |
CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Synonymes |
1-Cyclopenteneglycolic acid, alpha-(1-propynyl)-, 3-quinuclidinyl este r |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)


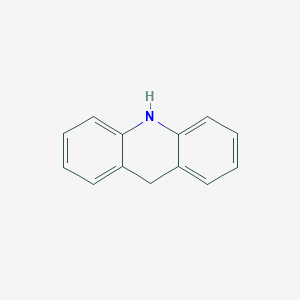
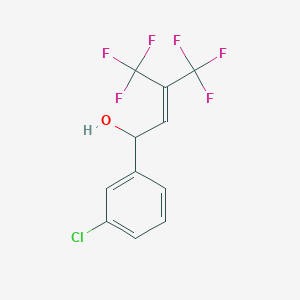
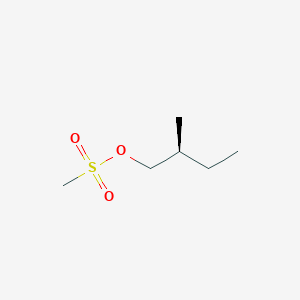
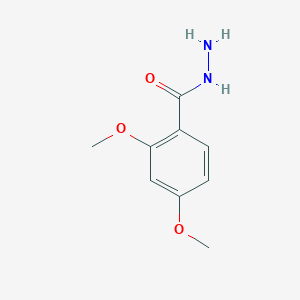
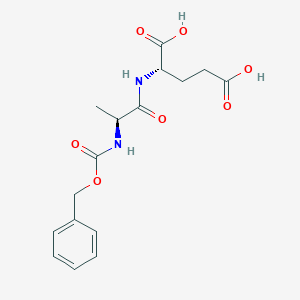
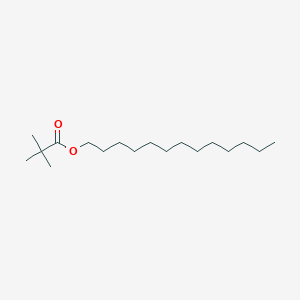
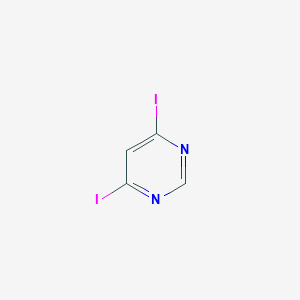
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
